9-Mesityl-10-methylacridinium tetrafluoroborate 9-Mesityl-10-methylacridinium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 1442433-71-7
VCID: VC3086205
InChI: InChI=1S/C23H22N.BF4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1
SMILES: [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C
Molecular Formula: C23H22BF4N
Molecular Weight: 399.2 g/mol

9-Mesityl-10-methylacridinium tetrafluoroborate

CAS No.: 1442433-71-7

Cat. No.: VC3086205

Molecular Formula: C23H22BF4N

Molecular Weight: 399.2 g/mol

* For research use only. Not for human or veterinary use.

9-Mesityl-10-methylacridinium tetrafluoroborate - 1442433-71-7

Specification

CAS No. 1442433-71-7
Molecular Formula C23H22BF4N
Molecular Weight 399.2 g/mol
IUPAC Name 10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate
Standard InChI InChI=1S/C23H22N.BF4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1
Standard InChI Key KKMWMXQQOIIJIZ-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C
Canonical SMILES [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C

Introduction

9-Mesityl-10-methylacridinium tetrafluoroborate is a synthetic organic compound with the molecular formula C23H22BF4N and a molecular weight of approximately 399.23 g/mol . It is characterized by a planar aromatic ring structure derived from acridinium, featuring a mesityl group (2,4,6-trimethylphenyl) at the 9th position and a methyl group at the 10th position. The tetrafluoroborate anion (BF4-) balances the positive charge of the acridinium cation, forming a stable salt.

Synthesis and Preparation

The synthesis of 9-Mesityl-10-methylacridinium tetrafluoroborate typically involves several steps, starting from precursors like N-methylacridone. The process requires careful control of reaction conditions to ensure high purity and yield.

Applications in Photoredox Catalysis

This compound is widely used as a photoredox catalyst in organic chemistry, facilitating reactions such as the coupling of alkenes with amines. Its ability to mediate light-driven chemical transformations makes it valuable for various synthetic applications .

Reaction TypeDescription
Alkene-Amine CouplingFacilitates the formation of new carbon-nitrogen bonds under visible light conditions
Photoredox AlkylationEnables the alkylation of imines with potassium organotrifluoroborates

Research Findings and Mechanisms

Studies have shown that 9-Mesityl-10-methylacridinium tetrafluoroborate can efficiently participate in single-electron transfer events, which are crucial for initiating photoredox reactions. The compound's excited state can act as either a photoreductant or a photooxidant, depending on the reaction conditions .

Mechanistic AspectDescription
Electron TransferCan donate or accept electrons upon light absorption, facilitating chemical transformations
Photoredox EfficiencyExhibits high efficiency in oxidative quenching processes

Comparison with Similar Compounds

Several compounds share structural similarities with 9-Mesityl-10-methylacridinium tetrafluoroborate, including variations in anions (e.g., perchlorate) and substituents (e.g., phenyl or tert-butyl groups). These variations influence stability, reactivity, and electronic properties.

CompoundStructural FeaturesUnique Aspects
9-Mesityl-10-methylacridinium perchlorateSimilar cation structure, different anionDifferent stability profile
9-Mesityl-10-phenylacridinium tetrafluoroboratePhenyl substituent at position 10Altered electronic properties

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